2-Nonene nitrile
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Overview
Description
2-Nonenenitrile, also known as non-2-enenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene chain. This compound is known for its applications in various fields, including perfumery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonenenitrile can be synthesized through several methods:
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride to form nitriles.
Addition of Cyanide to Alkenes: The addition of hydrogen cyanide to alkenes can produce nitriles.
Industrial Production Methods
In industrial settings, 2-Nonenenitrile is often produced through the dehydration of primary amides using efficient dehydrating agents. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
2-Nonenenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, 2-Nonenenitrile can be hydrolyzed to form carboxylic acids.
Addition Reactions: The nitrile group can participate in addition reactions with Grignard reagents to form ketones.
Common reagents used in these reactions include:
- Thionyl chloride
- Phosphorus pentoxide
- Lithium aluminum hydride
- Grignard reagents
Scientific Research Applications
2-Nonenenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nonenenitrile involves its interaction with molecular targets through its nitrile group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the reaction conditions and the reagents used.
Comparison with Similar Compounds
2-Nonenenitrile can be compared with other nitriles such as:
2-Nonynenitrile: Similar in structure but contains a triple bond instead of a double bond.
2-Hexenenitrile: A shorter chain nitrile with similar reactivity but different physical properties.
The uniqueness of 2-Nonenenitrile lies in its specific chain length and the presence of a double bond, which influences its reactivity and applications in various fields.
Properties
CAS No. |
29127-83-1 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
non-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3 |
InChI Key |
WOVJAWMZNOWDII-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C/C#N |
Canonical SMILES |
CCCCCCC=CC#N |
Origin of Product |
United States |
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